3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
3,6-dicyclopropyl-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-12-5-7-13(8-6-12)23-18-16(17(22-23)11-3-4-11)14(19(24)25)9-15(21-18)10-1-2-10/h5-11H,1-4H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDDKLOKIGNCBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C(=O)O)C(=NN3C4=CC=C(C=C4)F)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry or batch processing. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can be employed to enhance reaction rates and improve efficiency. The choice of production method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific reaction type depends on the functional groups present and the reaction conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions can vary widely. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of different derivatives depending on the substituents involved.
Scientific Research Applications
Overview
3,6-Dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound with significant potential across various scientific fields. Its unique structure allows it to serve as a valuable tool in chemistry, biology, and medicinal applications. This article provides a detailed examination of its applications, supported by data tables and case studies.
Chemistry
In the realm of chemistry, this compound can act as a building block for the synthesis of more complex molecules. Its structural characteristics make it an essential intermediate in developing new chemical entities.
| Property | Details |
|---|---|
| IUPAC Name | 3,6-dicyclopropyl-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid |
| Synthetic Routes | Cyclization under acidic or basic conditions; microwave-assisted synthesis for efficiency |
Biology
The compound is increasingly utilized in biological research to study various biological processes. Its potential bioactivity positions it as a candidate for drug discovery and development.
- Mechanism of Action : The compound interacts with specific molecular targets, modulating biological pathways that can lead to therapeutic outcomes.
Medicine
The medicinal applications of this compound are extensive:
- Therapeutic Potential : Investigated for its efficacy in treating diseases such as cancer, inflammation, and infectious diseases.
| Disease Targeted | Potential Use |
|---|---|
| Cancer | Antitumor activity |
| Inflammation | Anti-inflammatory effects |
| Infectious Diseases | Antimicrobial properties |
Case Studies
Several studies have highlighted the compound's potential:
- Anticancer Activity : A study investigated the compound's effects on cancer cell lines, revealing significant cytotoxicity against specific types of tumors.
- Anti-inflammatory Effects : Research demonstrated that the compound could reduce inflammation markers in animal models.
- Antimicrobial Properties : The compound showed promising results against various pathogens in vitro.
Industrial Applications
In industry, this compound is employed in developing new materials with unique properties. Its incorporation into polymers or coatings can enhance performance and durability.
| Application Area | Details |
|---|---|
| Material Science | Development of advanced coatings |
| Polymer Chemistry | Improvement of material properties |
Mechanism of Action
The mechanism by which 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the biological context and the specific application.
Comparison with Similar Compounds
6-Phenyl Derivatives
- 1-(4-Fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Molecular formula: C₁₉H₁₂FN₃O₂ Molecular weight: 333.32 Key difference: A phenyl group replaces the cyclopropyl at position 6. This may alter binding interactions in enzymatic targets .
6-(Thiophen-2-yl) Derivatives
- 3-Cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Molecular formula: C₁₇H₁₄FN₃O₂S Molecular weight: 311.32 (CAS: 1011397-26-4) Key difference: A thiophene ring replaces the cyclopropyl at position 6.
6-Methyl Derivatives
- 3-Cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Molecular formula: C₁₉H₁₆FN₃O₂ Molecular weight: 337.36 (CAS: 1011398-81-4) Key difference: A methyl group replaces the cyclopropyl at position 6.
Substituent Variations at Position 3
3,6-Bis(4-Fluorophenyl) Derivatives
- 3-Cyclopropyl-1,6-bis(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Hybrid Substituents and Functional Groups
6-(Difluorohydroxyphenyl) Derivatives
- 6-(2,5-Difluoro-4-hydroxyphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
6-(Pyridinylmethyl) Derivatives
- 6-Phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Structural and Functional Data Table
Biological Activity
Overview
3,6-Dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound's structure features a pyrazolo[3,4-b]pyridine core, which is known for its versatility in drug design. The presence of both cyclopropyl groups and a fluorophenyl moiety contributes to its unique biological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H18FN3O2 |
| Molecular Weight | 343.35 g/mol |
| CAS Number | 1011398-81-4 |
The biological activity of this compound primarily involves its interaction with specific molecular targets associated with various biological pathways. It has been studied for its potential as a cyclin-dependent kinase (CDK) inhibitor, which plays a crucial role in cell cycle regulation and cancer progression.
Anticancer Activity
Research indicates that compounds with the pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate potent inhibition of CDK1 and CDK2, which are critical for cell division. The IC50 values for some derivatives have been reported as low as 6 nM for CDK1 and 9 nM for CDK2 .
Anti-inflammatory Effects
In addition to anticancer properties, this compound has been explored for anti-inflammatory activities. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. For example, related compounds showed IC50 values ranging from 19.45 μM to 42.1 μM against COX-1 and COX-2 enzymes .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Inhibition of Tumor Growth : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine significantly inhibited the proliferation of human tumor cell lines such as HeLa and HCT116. The selective inhibition of CDK2 was noted to correlate with reduced tumor growth in vitro .
- Inflammation Models : In vivo models using carrageenan-induced paw edema showed that compounds similar to this compound exhibited substantial anti-inflammatory effects compared to standard treatments like diclofenac .
Comparative Analysis with Similar Compounds
The unique structural features of this compound set it apart from other related compounds:
| Compound Name | CDK Inhibition IC50 (nM) | COX Inhibition IC50 (μM) |
|---|---|---|
| This compound | 6 (CDK1), 9 (CDK2) | 19.45 (COX-1), 42.1 (COX-2) |
| Related Pyrazolo Compounds | Varies | Varies |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
Answer:
The compound is typically synthesized via multi-component reactions (MCRs) involving cyclopropane-containing precursors and fluorophenyl-substituted pyrazoles. A general approach includes:
- Step 1: Condensation of 5-aminopyrazole derivatives with cyclopropane carbonyl intermediates under acidic conditions to form the pyrazolo[3,4-b]pyridine core .
- Step 2: Introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, ensuring regioselectivity at the 1-position .
- Step 3: Carboxylic acid functionalization at the 4-position through hydrolysis of ester intermediates using NaOH or LiOH in aqueous THF .
Key catalysts include Pd(PPh₃)₄ for coupling reactions, and solvents like DMF or toluene are critical for solubility .
Basic: What analytical techniques are recommended for structural characterization and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR (400 MHz, DMSO-d₆) resolves substituent positions (e.g., cyclopropyl protons at δ 1.2–1.8 ppm; fluorophenyl aromatic protons at δ 7.4–8.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS): ESI-MS in positive mode confirms molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC-Purity Analysis: Reverse-phase C18 columns (ACN/water gradient) achieve >95% purity, with UV detection at 254 nm .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry in crystalline derivatives .
Advanced: How can reaction yields be optimized during the introduction of cyclopropyl groups?
Answer:
Cyclopropanation efficiency depends on:
- Catalyst Selection: Cu(I) or Rh(II) catalysts enhance ring-strain tolerance during cyclopropane formation .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates, while toluene minimizes side reactions in coupling steps .
- Temperature Control: Slow addition of diazo reagents at 0–5°C prevents decomposition .
Yield improvements (from 60% to >85%) are achievable by iterative optimization of these parameters .
Advanced: What strategies mitigate low aqueous solubility in biological assays?
Answer:
- Salt Formation: Sodium or potassium salts of the carboxylic acid improve solubility at physiological pH .
- Prodrug Derivatization: Esterification (e.g., ethyl ester) enhances membrane permeability, followed by in vivo hydrolysis .
- Co-Solvent Systems: Use DMSO (≤10%) or cyclodextrin complexes in cell-based assays without cytotoxicity .
- Structural Analogues: Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions while retaining activity .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies may arise from:
- Assay Variability: Validate protocols using positive controls (e.g., PPARα agonists for metabolic studies) and standardized cell lines .
- Impurity Interference: Repurify batches via column chromatography (silica gel, CH₂Cl₂/MeOH) and retest .
- Orthogonal Assays: Cross-verify activity using SPR (binding affinity), enzymatic assays (IC₅₀), and in vivo models .
- Computational Modeling: MD simulations or docking studies rationalize structure-activity relationships (SAR) .
Advanced: What are the key considerations for designing SAR studies on this scaffold?
Answer:
- Core Modifications: Replace cyclopropyl with spirocyclic or bicyclic groups to assess steric/electronic effects on target binding .
- Substituent Screening: Test halogen (Cl, Br), alkyl, or electron-withdrawing groups at the 3- and 6-positions for potency trends .
- Bioisosteric Replacement: Substitute the 4-fluorophenyl group with heteroaromatic rings (e.g., pyridyl) to modulate lipophilicity .
- Pharmacokinetic Profiling: Assess metabolic stability (CYP450 inhibition) and plasma protein binding (PPB) for lead optimization .
Basic: What computational tools predict the compound’s physicochemical properties?
Answer:
- LogP Calculations: Use ChemAxon or ACD/Labs to estimate partition coefficients (predicted LogP ~2.8) .
- pKa Prediction: SPARC or MarvinSuite models suggest carboxylic acid pKa ~3.5, enabling ionization state analysis .
- Solubility Prediction: QSPR models in Schrödinger’s QikProp align with experimental solubility (<10 µM in water) .
Advanced: How can regioselectivity challenges in cyclopropane functionalization be addressed?
Answer:
- Directing Groups: Install temporary protecting groups (e.g., Boc) to steer cyclopropanation to the 3- and 6-positions .
- Transition Metal Catalysis: Pd-catalyzed C–H activation selectively functionalizes electron-deficient pyridine rings .
- Kinetic vs. Thermodynamic Control: Adjust reaction time and temperature to favor desired regioisomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
